1-(2,3-Dihydro-1,4-benzodioxin-6-yl)propan-2-amine
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Overview
Description
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-amine is an organic compound that features a benzodioxin ring fused with a propan-2-amine group
Preparation Methods
The synthesis of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-amine typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the condensation of 2,3-dihydrobenzo[b][1,4]dioxin with a suitable amine derivative. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction and improve yield . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring cost-effectiveness and efficiency .
Chemical Reactions Analysis
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-amine undergoes various chemical reactions, including:
Scientific Research Applications
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-amine has several scientific research applications:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs[][7].
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-amine involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)propan-2-amine can be compared with other similar compounds, such as:
Properties
Molecular Formula |
C11H15NO2 |
---|---|
Molecular Weight |
193.24 g/mol |
IUPAC Name |
1-(2,3-dihydro-1,4-benzodioxin-6-yl)propan-2-amine |
InChI |
InChI=1S/C11H15NO2/c1-8(12)6-9-2-3-10-11(7-9)14-5-4-13-10/h2-3,7-8H,4-6,12H2,1H3 |
InChI Key |
HDECLNXLHDXDKE-UHFFFAOYSA-N |
Canonical SMILES |
CC(CC1=CC2=C(C=C1)OCCO2)N |
Origin of Product |
United States |
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